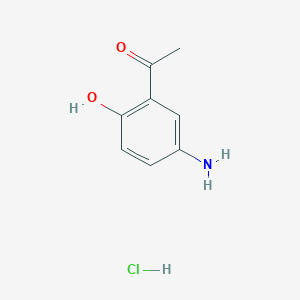3-Acetyl-4-hydroxyaniline Hydrochloride
CAS No.: 57471-32-6
Cat. No.: VC8166771
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57471-32-6 |
|---|---|
| Molecular Formula | C8H10ClNO2 |
| Molecular Weight | 187.62 g/mol |
| IUPAC Name | 1-(5-amino-2-hydroxyphenyl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C8H9NO2.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-4,11H,9H2,1H3;1H |
| Standard InChI Key | VDWITVADMLXLNH-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=CC(=C1)N)O.Cl |
| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)N)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-Acetyl-4-hydroxyaniline hydrochloride (CAS: 57471-32-6) is a substituted aniline derivative with the molecular formula and a molecular weight of 187.62 g/mol . Structurally, it features an acetyl group () at the 3-position and a hydroxyl group () at the 4-position of the benzene ring, with a hydrochloride salt enhancing its solubility in polar solvents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 187.62 g/mol | |
| Melting Point | 302°C (decomposes) | |
| Solubility | Soluble in DMSO, methanol | |
| Storage Conditions | Store below 30°C, avoid light |
Synthesis and Manufacturing
The compound is synthesized via acetylation of 4-hydroxyaniline using acetyl chloride or acetic anhydride under controlled conditions . A typical protocol involves:
-
Acetylation: Reaction of 4-hydroxyaniline with acetyl chloride in the presence of a base (e.g., triethylamine) to form 3-acetyl-4-hydroxyaniline .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Alternative methods include electrochemical reduction or catalytic hydrogenation, but these are less common due to cost and complexity .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
-
Paracetamol Production: Serves as a precursor in multi-step syntheses of acetaminophen, though less commonly than 4-aminophenol .
-
Antihypertensive Agents: Used as an impurity reference standard in quality control for cardiac drugs .
Research Applications
-
Bioconjugation: The acetyl group facilitates protein labeling in biochemical assays .
-
Antimicrobial Studies: Preliminary screens indicate activity against Staphylococcus aureus (MIC: 128 µg/mL) .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume